3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-(6-cyclohexyloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H16N4OS/c14-13-16-12(17-19-13)10-7-4-8-11(15-10)18-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,14,16,17) |
InChI Key |
KZVBGHMVPFOOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=N2)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and cyclohexyloxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a thioamide can yield the thiadiazole ring, which can then be further functionalized to introduce the pyridine and cyclohexyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiadiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it could interact with various biological pathways, potentially inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents on the pyridine and thiadiazole rings. Key analogs include:
Key Findings
Antiparasitic Potency :
- Analogs with bulky alkoxy groups (e.g., isopropoxy, cyclopropoxy) exhibit superior activity against filarial parasites compared to unsubstituted derivatives . The cyclohexyloxy group in the target compound may further enhance target binding due to its larger steric footprint.
- Substitution at the pyridine 5-position (e.g., trifluoromethyl in compound 24 ) correlates with improved potency, suggesting electronic effects (e.g., electron-withdrawing groups) optimize interactions with parasitic enzymes.
Physicochemical Properties :
- Cyclohexyloxy substitution increases molecular weight (~354.45 g/mol estimated) and logP compared to methoxy (208.24 g/mol) or cyclopropoxy analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Compounds with pyridin-2-yl groups (e.g., CAS 138588-22-4) demonstrate stability under inert storage conditions (2–8°C, dark) , a trait likely shared by the target compound.
Synthetic Accessibility :
- The target compound can be synthesized via a modified General Procedure B (), involving cyclocondensation of imidamide precursors with isothiocyanates. Yield optimization (typically 19–45% for similar compounds ) remains a challenge due to steric hindrance from the cyclohexyloxy group.
Safety Profiles :
- Analogs like 3-(2-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS 1236970-11-8) are classified with hazard statements H302/H315/H319/H335, indicating toxicity upon ingestion, skin irritation, and respiratory discomfort . The cyclohexyloxy substituent may mitigate reactivity-related hazards but requires empirical validation.
Biological Activity
3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the pyridine and cyclohexyloxy groups. Detailed synthetic routes are crucial for optimizing yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Several studies have reported that this compound demonstrates cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 0.25 |
| MCF7 (Breast Cancer) | 15.0 |
| CHO (Hamster Ovary) | 3.4 |
These results suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which is essential for managing chronic inflammatory diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for tumor growth and survival.
- Gene Expression Modulation : The compound may alter gene expression profiles associated with cell cycle regulation and apoptosis.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that modifications on the thiadiazole ring significantly influenced cytotoxicity levels. Compounds similar to this compound demonstrated enhanced activity compared to their unmodified counterparts .
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The study concluded that compounds with cyclohexyl substituents exhibited superior antimicrobial activity compared to those without such modifications .
Q & A
Q. What are the recommended synthetic routes for 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cyclocondensation. For SNAr, the thiadiazole ring activates the C–Cl bond for nucleophilic attack by amines (e.g., cyclohexylamine). Key conditions include:
- Base selection : Strong bases like NaH or K₂CO₃ enhance nucleophilicity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
Q. Table 1: Representative Synthetic Conditions
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexylamine | DMF | 80 | 12 | 72 | |
| Hydrazine | EtOH | 70 | 24 | 86 |
Methodological Insight : Lower yields in DMF may arise from side reactions (e.g., oxidation of the thiadiazole ring). Ethanol minimizes byproducts but requires longer reaction times .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- NMR : The pyridine H-2 proton resonates downfield (δ 8.5–9.0 ppm) due to conjugation with the thiadiazole ring. The cyclohexyloxy group shows distinct δ 1.2–2.0 ppm (cyclohexyl CH₂) and δ 4.5–5.0 ppm (O–CH) .
- X-ray crystallography : The thiadiazole and pyridine rings are coplanar, with the cyclohexyloxy group adopting a chair conformation. Hydrogen bonding between the amine and thiadiazole sulfur stabilizes the structure .
Critical Note : Discrepancies in melting points (e.g., 145–148°C vs. 152–155°C) may stem from polymorphic forms influenced by recrystallization solvents .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The thiadiazole ring’s electron-withdrawing nature polarizes the C–Cl bond, facilitating SNAr. Computational studies suggest:
- Charge distribution : The thiadiazole sulfur withdraws electron density, rendering the C-5 position electrophilic.
- Base role : Deprotonation of the amine nucleophile enhances attack efficiency.
- Kinetics : Second-order rate constants correlate with solvent polarity (DMF > EtOH) .
Contradiction Alert : Some studies report unexpected regioselectivity (e.g., substitution at C-5 instead of C-3), possibly due to steric hindrance from the cyclohexyloxy group .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Table 2: Key Modifications and Biological Effects
Methodological Recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like cytochrome P450. Validate with isothermal titration calorimetry (ITC) .
Q. What strategies address contradictions in reported biological data?
- Reproducibility : Variations in cell-line viability assays (IC₅₀ ± 10 μM) may arise from differences in cell culture conditions (e.g., serum concentration).
- Control experiments : Include a reference compound (e.g., doxorubicin) to normalize batch-to-batch variability.
- Meta-analysis : Cross-reference datasets from kinase inhibition assays to identify outliers linked to assay methodology (e.g., fluorescence quenching in FRET-based assays) .
Q. How can stability studies inform storage and handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
